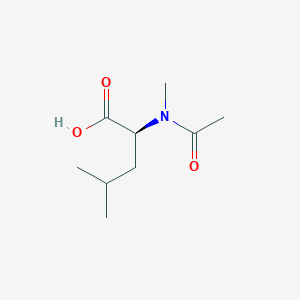
3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound features an azetidine ring substituted with a 3-fluoro-4-methoxybenzyl group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine typically involves the reaction of azetidine with 3-fluoro-4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dichloromethane.
Major Products
Oxidation: The major products would include oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the azetidine ring or the benzyl group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The azetidine ring can also interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((3-Fluoro-4-methoxybenzyl)oxy)pyrrolidine
- 3-((3-Fluoro-4-methoxybenzyl)oxy)piperidine
- 3-((3-Fluoro-4-methoxybenzyl)oxy)morpholine
Uniqueness
3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine, piperidine, and morpholine analogs.
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
3-[(3-fluoro-4-methoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H14FNO2/c1-14-11-3-2-8(4-10(11)12)7-15-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3 |
Clé InChI |
ZUKAGSWFGWODEO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)COC2CNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)

![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)

![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)
![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)

amine](/img/structure/B15300500.png)


![ethyl (10E)-10-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B15300517.png)
